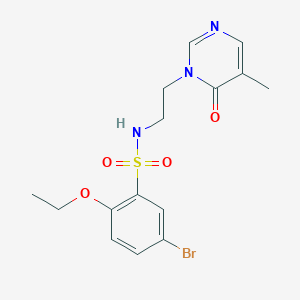

5-bromo-2-ethoxy-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

5-bromo-2-ethoxy-N-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrN3O4S/c1-3-23-13-5-4-12(16)8-14(13)24(21,22)18-6-7-19-10-17-9-11(2)15(19)20/h4-5,8-10,18H,3,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUHROBGWNSXLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCCN2C=NC=C(C2=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-bromo-2-ethoxy-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The compound's unique structure, characterized by the presence of a bromine atom, an ethoxy group, and a pyrimidine derivative, suggests a diverse range of interactions within biological systems.

The chemical formula for this compound is , with a molecular weight of 416.3 g/mol. Its structure includes functional groups known to influence biological activity, such as sulfonamide and pyrimidine moieties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 416.3 g/mol |

| CAS Number | 1797589-14-0 |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis, a crucial pathway for bacterial survival.

In vitro studies have shown that derivatives of this compound can effectively inhibit the growth of various pathogenic bacteria, including strains resistant to conventional antibiotics. This suggests potential applications in developing new antimicrobial agents targeting resistant pathogens.

Anticancer Properties

The compound's pyrimidine component is associated with various anticancer activities. Pyrimidine derivatives have been studied for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. Preliminary data suggest that this compound may exert similar effects.

A study highlighted the compound's ability to inhibit the proliferation of several cancer cell lines in vitro, with IC50 values indicating effective cytotoxicity at micromolar concentrations. Further investigations are required to elucidate the mechanism of action and potential pathways involved in its anticancer activity.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various sulfonamide derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results demonstrated a significant inhibitory effect on Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of pyrimidine derivatives included this compound. The study revealed that the compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in the aromatic ring substituents, pyrimidinone/pyridazine cores, and side-chain modifications. Below is a detailed comparison:

Pharmacologically Relevant Analogues

- Compounds with Pyrimidinone/Tetrahydropyrimidinone Moieties (e.g., PF 43(1) listed compounds): Key Differences:

- Incorporate complex peptide backbones (e.g., diphenylhexanamide) linked to oxotetrahydropyrimidinyl groups. Implications: The oxotetrahydropyrimidinyl group in these compounds enhances conformational rigidity and hydrogen-bonding capacity, similar to the pyrimidinone in the target compound .

Brominated Heterocycles

- 5-Bromo-6-chloronicotinic Acid and 5-Bromo-7-Azaindole :

- Key Differences :

- Feature bromine on nicotinic acid or azaindole scaffolds instead of a benzenesulfonamide.

Table 1: Comparative Analysis of Structural and Functional Features

Key Observations

Substituent Effects :

- Bromine enhances molecular weight and halogen bonding but may reduce solubility.

- Ethoxy vs. benzyloxy: Ethoxy provides metabolic stability, while benzyloxy increases lipophilicity.

Synthetic Accessibility : Alkylation reactions (e.g., for 5a) are efficient (>85% yields), suggesting the target compound could be synthesized similarly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.